molecular formula C6H12ClN B2866584 2-Azaspiro[3.3]heptane hydrochloride CAS No. 1420271-08-4; 665-04-3

2-Azaspiro[3.3]heptane hydrochloride

Cat. No.: B2866584
CAS No.: 1420271-08-4; 665-04-3
M. Wt: 133.62
InChI Key: OOGSZIVCFBCPFX-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane hydrochloride (CAS: 1420271-08-4) is a bicyclic amine hydrochloride with the molecular formula C₆H₁₁N·HCl and a molecular weight of 133.62 g/mol . Its structure features a spirocyclic framework where a six-membered ring system shares a single atom (nitrogen) with two three-membered rings. This compact, rigid architecture enhances its utility as a building block in medicinal chemistry, particularly for modulating pharmacokinetic properties like solubility and metabolic stability .

The compound is synthesized via methods involving cyclization of appropriate precursors, as demonstrated in the preparation of gold(I)-dithiocarbamate complexes, where it serves as a ligand precursor . Analytical data, including HRMS-ESI and elemental analysis, confirm its purity and structural integrity . Key physicochemical properties include a melting point and solubility profile typical of hydrochlorides, though specific data (e.g., boiling point) remain unreported .

Properties

IUPAC Name

2-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGSZIVCFBCPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420271-08-4
Record name 2-azaspiro[3.3]heptane hydrochloride
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Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-azaspiro[3.3]heptane hydrochloride with structurally related spirocyclic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
2-Azaspiro[3.3]heptane hydrochloride C₆H₁₁N·HCl 133.62 1420271-08-4 Parent compound; unsubstituted spiro core.
6-Propyl-2-azaspiro[3.3]heptane C₉H₁₇N 139.24 1707364-80-4 Propyl substituent at position 6; increased lipophilicity.
6-Butyl-2-azaspiro[3.3]heptane C₁₀H₁₉N 153.27 1414885-15-6 Butyl substituent enhances steric bulk; potential for altered receptor binding.
2-Azaspiro[3.4]octane hydrochloride C₇H₁₃N·HCl 147.64 Not reported Expanded spiro ring (3.4 vs. 3.3); altered conformational flexibility.
3-(4-Bromophenyl)-2-azaspiro[3.3]heptane HCl C₁₂H₁₅BrClN 296.62 2830344-68-6 Aromatic bromophenyl group; potential for π-π interactions in drug design.
3-Phenyl-2-azaspiro[3.3]heptane hydrochloride C₁₂H₁₆ClN 209.72 2708292-75-3 Phenyl substituent increases molecular weight and rigidity.
1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane HCl C₁₂H₁₅ClFN 227.71 2044713-13-3 Fluorine atom enhances electronegativity and metabolic stability.

Commercial Availability and Pricing

  • Cost : The parent compound is priced competitively (e.g., $2,702.57/g for 97% purity in specialized derivatives like 3-(4-bromophenyl)-) , reflecting synthetic complexity and demand in high-throughput screening.
  • Suppliers : Major vendors include Enamine, TRC, and American Elements, with bulk quantities available for lead optimization .

Key Research Findings

  • Medicinal Chemistry : Spirocyclic amines are prized for their ability to mimic peptide turn motifs, enabling selective targeting of G protein-coupled receptors (GPCRs) .
  • Structural Insights : X-ray crystallography of gold(I) complexes reveals that the spiro core enforces a distorted tetrahedral geometry around the metal center, enhancing catalytic activity .
  • SAR Studies : Substitution at position 6 (e.g., methyl, propyl) correlates with improved potency in kinase inhibition assays, though excessive bulk diminishes solubility .

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